4-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide
Description
4-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core structure
Properties
IUPAC Name |
4-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-16-13-18(26-17-4-2-1-3-15(16)17)19(24)21-14-20(5-9-25-10-6-20)22-7-11-27-12-8-22/h1-4,13H,5-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBHQMKTWPGBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the thiomorpholine and oxane groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
4-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
4-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
- N-[4-(1-oxo-thiomorpholin-4-ylsulfamoyl)-phenyl]-acetamide
- N-[4-(2-methyl-1-oxo-thiomorpholin-4-ylsulfamoyl)-phenyl]-acetamide
These compounds share structural similarities but may differ in their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
